molecular formula C19H21FN2O B2660949 (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide CAS No. 2411337-35-2

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide

Cat. No. B2660949
CAS RN: 2411337-35-2
M. Wt: 312.388
InChI Key: GHXXXLQSELFUJG-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide, also known as DAPH-F-NMe, is a novel small molecule inhibitor that has attracted significant attention in the scientific community. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide inhibits the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide induces apoptosis in cancer cells, leading to their death. This mechanism of action has been shown to be selective for cancer cells and has minimal effects on normal cells.
Biochemical and physiological effects:
(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the activation of caspases and subsequent cleavage of various cellular proteins, ultimately resulting in cell death. Additionally, (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide is its selectivity for cancer cells, which minimizes the side effects on normal cells. Additionally, (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide has shown synergistic effects with other chemotherapeutic agents, making it a promising candidate for combination therapy. However, one of the limitations of (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide is its poor solubility, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide. One potential direction is to investigate its efficacy in animal models of cancer. Additionally, further studies are needed to optimize the synthesis method of (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide to improve its solubility and bioavailability. Finally, more research is needed to explore the potential of (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide in combination therapy with other chemotherapeutic agents.
In conclusion, (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide is a novel small molecule inhibitor that has shown promising results in cancer research. Its selectivity for cancer cells and synergistic effects with other chemotherapeutic agents make it a promising candidate for combination therapy. Further research is needed to optimize its synthesis method, investigate its efficacy in animal models, and explore its potential in combination therapy.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide involves the reaction of 2-fluoro-4-phenylbenzaldehyde with N,N-dimethylformamide dimethyl acetal and subsequent reaction of the resulting imine with (E)-but-2-enoyl chloride. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide has shown synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-22(2)12-6-9-19(23)21-14-17-11-10-16(13-18(17)20)15-7-4-3-5-8-15/h3-11,13H,12,14H2,1-2H3,(H,21,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXXLQSELFUJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide

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